

# Physical and chemical properties of L-p-Boronophenylalanine

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## Compound of Interest

Compound Name: *L-p-Boronophenylalanine*

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## L-p-Boronophenylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **L-p-Boronophenylalanine** (BPA), a key agent in Boron Neutron Capture Therapy (BNCT). This document details experimental protocols for its synthesis, analysis, and biological evaluation, and includes visualizations of its cellular uptake pathway and a typical experimental workflow for BNCT.

## Core Physical and Chemical Properties

**L-p-Boronophenylalanine** is a synthetic amino acid analog of phenylalanine, where a boronic acid group is substituted at the para position of the phenyl ring. This boron-containing compound is central to BNCT, a targeted radiation therapy for cancer.<sup>[1]</sup>

## Quantitative Data Summary

The key physical and chemical properties of **L-p-Boronophenylalanine** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BNO <sub>4</sub>	[1]
Molecular Weight	209.01 g/mol	[1]
CAS Number	76410-58-7	[1]
Appearance	White to off-white solid	[1]
pKa Values	2.46, 8.46, 9.76	[2]
Solubility in Water	Poor	[3]
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	[1]
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month	[1]

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of **L-p-Boronophenylalanine**.

### Enantioselective Synthesis of L-p-Boronophenylalanine

This protocol describes a hybrid process involving enantioselective alkylation and subsequent enzymatic hydrolysis to produce optically pure **L-p-Boronophenylalanine**. [2]

Materials:

- (2R)-(-)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine
- n-Butyllithium (n-BuLi) in hexane
- 4-(Bromomethyl)phenylboronic acid pinacol ester
- Dry tetrahydrofuran (THF)
- Hydrochloric acid (HCl)

- Methanol
- $\alpha$ -Chymotrypsin
- Phosphate buffer (pH 7.8)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Alkylation:
  - Dissolve (2R)-(-)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine in dry THF and cool to  $-78^{\circ}\text{C}$  under an inert atmosphere.
  - Add n-BuLi dropwise and stir for 10 minutes.
  - Add a solution of 4-(bromomethyl)phenylboronic acid pinacol ester in dry THF dropwise.
  - Stir the reaction mixture at  $-78^{\circ}\text{C}$  for 2 hours, then allow it to warm to room temperature overnight.
  - Quench the reaction with water and extract with ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by silica gel column chromatography.
- Hydrolysis and Esterification:

- Treat the purified product with 3N HCl at room temperature for 4 days.
- Remove the solvent under reduced pressure.
- Dissolve the residue in methanol and reflux for 2 hours.
- Concentrate the solution to obtain the crude methyl ester.
- Enzymatic Resolution:
  - Dissolve the crude methyl ester in a minimal amount of acetone and add to a phosphate buffer (pH 7.8) containing  $\alpha$ -chymotrypsin.
  - Stir the mixture at room temperature and monitor the reaction by HPLC.
  - Upon completion, acidify the solution with 1N HCl to pH 5.
  - Wash the aqueous solution with ethyl acetate to remove unreacted D-ester.
  - Adjust the pH of the aqueous layer to 7.0 with a saturated sodium bicarbonate solution.
  - Concentrate the aqueous solution to obtain crude **L-p-Boronophenylalanine**.
  - Recrystallize from hot water to yield pure **L-p-Boronophenylalanine**.

## High-Performance Liquid Chromatography (HPLC) Analysis

This protocol details the quantitative analysis of **L-p-Boronophenylalanine** in biological samples using reversed-phase HPLC with pre-column derivatization.<sup>[4][5]</sup>

Materials:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid

- **L-p-Boronophenylalanine** standard
- Internal standard (e.g., isotopically labeled BPA)
- ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent
- UHPLC-MS/MS system

Procedure:

- Sample Preparation:
  - For plasma samples, perform protein precipitation by adding acetonitrile (1:3 v/v), vortexing, and centrifuging.
  - Collect the supernatant and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
  - Mobile Phase A: 0.5% formic acid in water
  - Mobile Phase B: Acetonitrile
  - Gradient: A suitable gradient to separate BPA from other components (e.g., start with 5% B, ramp to 95% B).
  - Flow Rate: 0.4 mL/min
  - Column Temperature: 40°C
  - Injection Volume: 5 µL
- Mass Spectrometry Detection (MRM Mode):
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - MRM Transition for BPA: m/z 209.1 → 120.1

- MRM Transition for Internal Standard:  $m/z$  210.1  $\rightarrow$  120.1
- Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.
- Quantification:
  - Construct a calibration curve using known concentrations of BPA standard.
  - Determine the concentration of BPA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## <sup>1</sup>H-NMR Spectroscopy

This protocol outlines the parameters for acquiring <sup>1</sup>H-NMR spectra of **L-p-Boronophenylalanine** for structural confirmation and purity assessment.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- **L-p-Boronophenylalanine** sample
- Deuterium oxide (D<sub>2</sub>O) or DMSO-d<sub>6</sub>
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
  - Dissolve an appropriate amount of **L-p-Boronophenylalanine** in D<sub>2</sub>O or DMSO-d<sub>6</sub>. For D<sub>2</sub>O, the pH may need to be adjusted to ~9 with Na<sub>2</sub>CO<sub>3</sub> to achieve complete dissolution.[\[8\]](#)
- NMR Acquisition Parameters:
  - Spectrometer Frequency:  $\geq$  400 MHz
  - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

- Solvent: D<sub>2</sub>O or DMSO-d<sub>6</sub>
- Temperature: 298 K
- Number of Scans: 16-64 (depending on concentration)
- Relaxation Delay: 1-2 seconds
- Acquisition Time: ~2-3 seconds
- Spectral Width: ~12-16 ppm
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak (D<sub>2</sub>O at ~4.79 ppm, DMSO at ~2.50 ppm).
  - The characteristic aromatic proton signals for BPA appear in the range of 7.1-7.6 ppm.[9]

## In Vitro Cellular Uptake Assay

This protocol describes a method to evaluate the uptake of **L-p-Boronophenylalanine** in cancer cell lines.[10]

Materials:

- Cancer cell line of interest (e.g., B16F1 melanoma cells)[11]
- Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
- **L-p-Boronophenylalanine**
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or ICP-Atomic Emission Spectrometry (ICP-AES) for boron quantification.

- Cell lysis buffer

#### Procedure:

- Cell Culture:
  - Culture the cells in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
  - Seed the cells in 6-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.
- Uptake Experiment:
  - Wash the cells twice with pre-warmed PBS.
  - Incubate the cells with various concentrations of **L-p-Boronophenylalanine** in serum-free medium for different time points (e.g., 0.5, 1, 2, 4 hours).
  - To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
- Boron Quantification:
  - Lyse the cells with cell lysis buffer and collect the lysate.
  - Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
  - Digest the cell lysates with a strong acid (e.g., nitric acid).
  - Analyze the boron concentration in the digested samples using ICP-MS or ICP-AES.
  - Normalize the boron concentration to the total protein content (e.g., µg Boron / mg protein).



## In Vivo Biodistribution Study

This protocol details a typical procedure for assessing the biodistribution of **L-p-Boronophenylalanine** in a tumor-bearing mouse model.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Tumor-bearing mice (e.g., BALB/c mice with subcutaneous CT26 xenografts)[\[12\]](#)
- **L-p-Boronophenylalanine**-fructose complex solution for injection
- Anesthetic agent
- Instruments for dissection
- Tubes for tissue collection
- ICP-MS or ICP-AES for boron quantification

Procedure:

- Animal Model:
  - Implant tumor cells subcutaneously into the flank of the mice.
  - Allow the tumors to grow to a suitable size (e.g., 100-200 mm<sup>3</sup>).
- Drug Administration:
  - Administer the **L-p-Boronophenylalanine**-fructose complex solution to the mice via intravenous or intraperitoneal injection at a specified dose (e.g., 250-350 mg/kg body weight).[\[12\]](#)[\[13\]](#)
- Tissue Collection:
  - At predetermined time points after injection (e.g., 1, 2, 4, 8, 24 hours), euthanize the mice.
  - Collect blood samples via cardiac puncture.

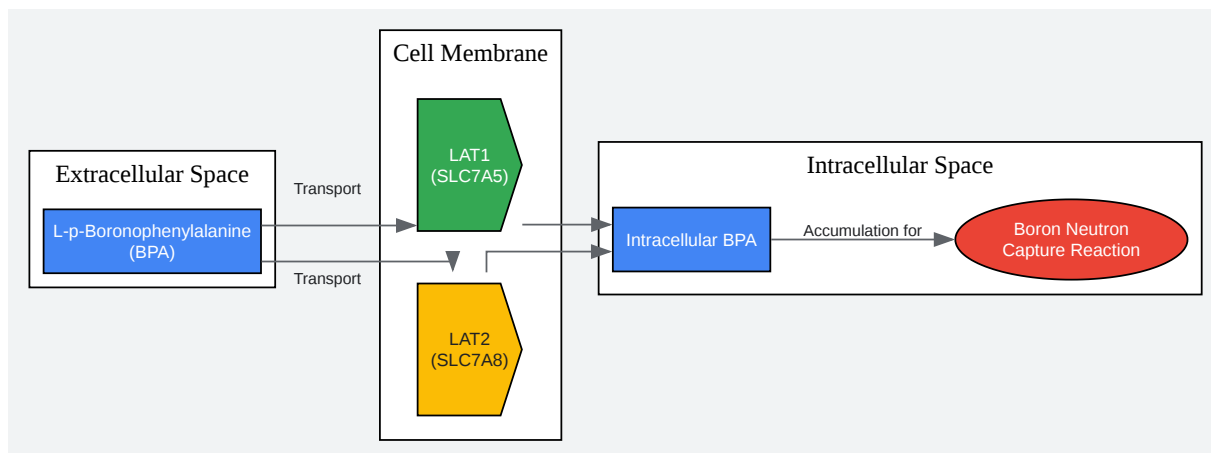
- Dissect and collect tumors and various organs (e.g., liver, kidneys, spleen, brain, muscle).  
[\[12\]](#)
- Weigh each tissue sample.
- Boron Quantification:
  - Homogenize the tissue samples.
  - Digest the homogenized tissues and blood samples with a strong acid.
  - Determine the boron concentration in each sample using ICP-MS or ICP-AES.
  - Express the results as  $\mu\text{g}$  of boron per gram of tissue ( $\mu\text{g/g}$ ).

## Signaling Pathways and Experimental Workflows

Visual representations of the cellular uptake pathway of **L-p-Boronophenylalanine** and a typical experimental workflow for BNCT are provided below using the DOT language for Graphviz.

### Cellular Uptake of L-p-Boronophenylalanine

**L-p-Boronophenylalanine** is primarily transported into cancer cells via L-type amino acid transporters, LAT1 and LAT2, which are often overexpressed in malignant tissues.[\[1\]](#)[\[17\]](#)[\[18\]](#)  
[\[19\]](#)[\[20\]](#)[\[21\]](#)

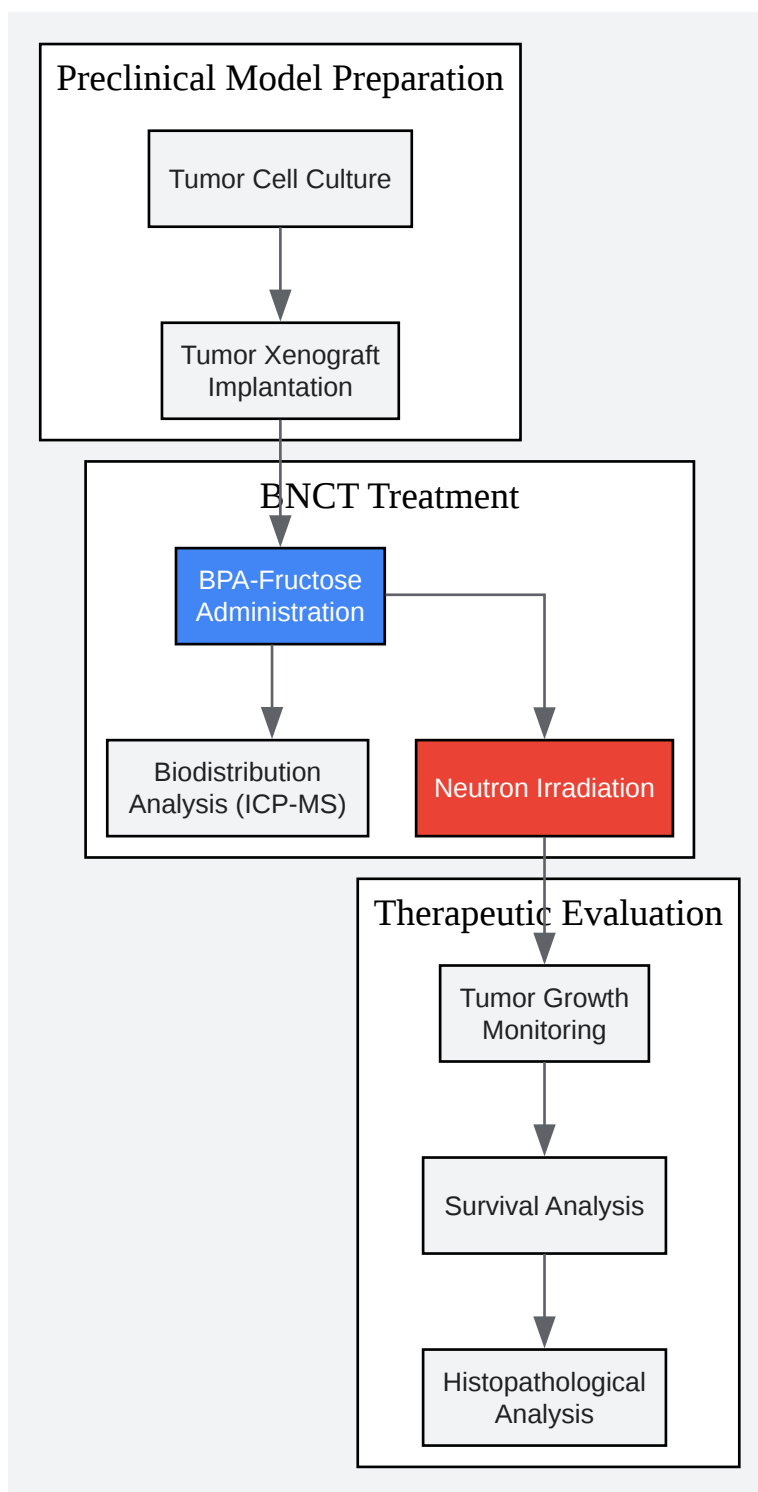


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Caption: Cellular uptake of **L-p-Boronophenylalanine** via LAT1 and LAT2 transporters.

## Experimental Workflow for Boron Neutron Capture Therapy (BNCT)

The following diagram illustrates a typical experimental workflow for preclinical BNCT studies using **L-p-Boronophenylalanine**.<sup>[22][23][24]</sup>



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Caption: A typical experimental workflow for preclinical BNCT studies.

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